REACTION_CXSMILES
|
[Na][Na].C(#N)C=C.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Na:17]>O1CCCC1.C1C=CC=CC=1>[CH:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:14]=1.[Na:17] |f:6.7,^1:16,38|
|
Name
|
PAN PEO PAN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
polyethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
polyethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is synthesized
|
Type
|
CUSTOM
|
Details
|
anion polymerization
|
Type
|
CUSTOM
|
Details
|
is polymerized
|
Type
|
DISTILLATION
|
Details
|
are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow
|
Type
|
ADDITION
|
Details
|
to which molecular sieves 4A is charged
|
Type
|
WASH
|
Details
|
is washed successively with a saturated aqueous solution of NaHSO3
|
Type
|
DISTILLATION
|
Details
|
a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled
|
Type
|
DISTILLATION
|
Details
|
further vacuum-distilled
|
Type
|
ADDITION
|
Details
|
to which molecular sieves 4A is charged
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is freeze-dried from a solution in benzene immediately before use
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=CC=C12.[Na]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na][Na].C(#N)C=C.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Na:17]>O1CCCC1.C1C=CC=CC=1>[CH:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:14]=1.[Na:17] |f:6.7,^1:16,38|
|
Name
|
PAN PEO PAN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
polyethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
polyethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is synthesized
|
Type
|
CUSTOM
|
Details
|
anion polymerization
|
Type
|
CUSTOM
|
Details
|
is polymerized
|
Type
|
DISTILLATION
|
Details
|
are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow
|
Type
|
ADDITION
|
Details
|
to which molecular sieves 4A is charged
|
Type
|
WASH
|
Details
|
is washed successively with a saturated aqueous solution of NaHSO3
|
Type
|
DISTILLATION
|
Details
|
a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled
|
Type
|
DISTILLATION
|
Details
|
further vacuum-distilled
|
Type
|
ADDITION
|
Details
|
to which molecular sieves 4A is charged
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is freeze-dried from a solution in benzene immediately before use
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=CC=C12.[Na]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na][Na].C(#N)C=C.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Na:17]>O1CCCC1.C1C=CC=CC=1>[CH:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:14]=1.[Na:17] |f:6.7,^1:16,38|
|
Name
|
PAN PEO PAN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
polyethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
polyethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is synthesized
|
Type
|
CUSTOM
|
Details
|
anion polymerization
|
Type
|
CUSTOM
|
Details
|
is polymerized
|
Type
|
DISTILLATION
|
Details
|
are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow
|
Type
|
ADDITION
|
Details
|
to which molecular sieves 4A is charged
|
Type
|
WASH
|
Details
|
is washed successively with a saturated aqueous solution of NaHSO3
|
Type
|
DISTILLATION
|
Details
|
a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled
|
Type
|
DISTILLATION
|
Details
|
further vacuum-distilled
|
Type
|
ADDITION
|
Details
|
to which molecular sieves 4A is charged
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is freeze-dried from a solution in benzene immediately before use
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=CC=C12.[Na]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na][Na].C(#N)C=C.[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[Na:17]>O1CCCC1.C1C=CC=CC=1>[CH:15]1[C:16]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][CH:14]=1.[Na:17] |f:6.7,^1:16,38|
|
Name
|
PAN PEO PAN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
polyethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
polyethylene oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is synthesized
|
Type
|
CUSTOM
|
Details
|
anion polymerization
|
Type
|
CUSTOM
|
Details
|
is polymerized
|
Type
|
DISTILLATION
|
Details
|
are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow
|
Type
|
ADDITION
|
Details
|
to which molecular sieves 4A is charged
|
Type
|
WASH
|
Details
|
is washed successively with a saturated aqueous solution of NaHSO3
|
Type
|
DISTILLATION
|
Details
|
a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled
|
Type
|
DISTILLATION
|
Details
|
further vacuum-distilled
|
Type
|
ADDITION
|
Details
|
to which molecular sieves 4A is charged
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is freeze-dried from a solution in benzene immediately before use
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=CC=C12.[Na]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |